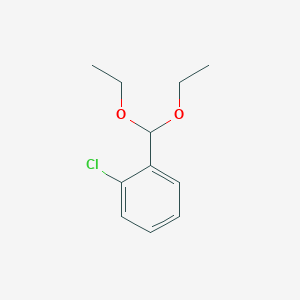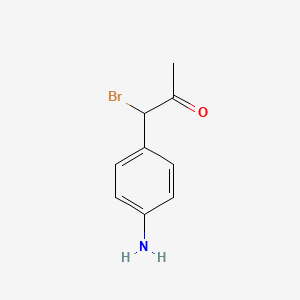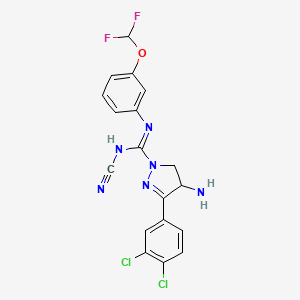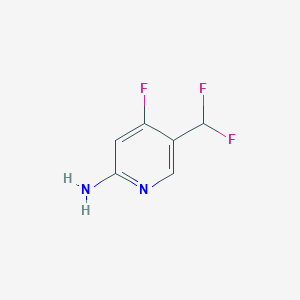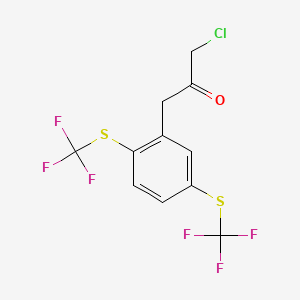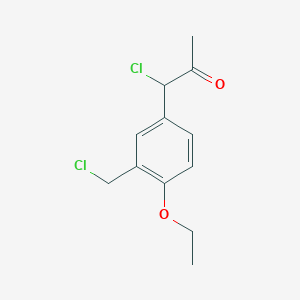![molecular formula C19H28O5 B14048123 Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate is a complex organic compound characterized by its unique dispiro structure. This compound features an adamantane core linked to a trioxolane ring and a cyclohexane ring, making it a fascinating subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate typically involves multiple steps The process begins with the preparation of the adamantane core, followed by the formation of the trioxolane ring through a series of oxidation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate
- Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate
Uniqueness
What sets Methyl 2-((1R,3R,3’‘R,5R,5’R,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)acetate apart from similar compounds is its unique dispiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H28O5 |
|---|---|
Peso molecular |
336.4 g/mol |
InChI |
InChI=1S/C19H28O5/c1-21-17(20)10-12-3-2-4-18(11-12)22-19(24-23-18)15-6-13-5-14(8-15)9-16(19)7-13/h12-16H,2-11H2,1H3/t12-,13?,14?,15?,16?,18+,19?/m0/s1 |
Clave InChI |
XTHHPJLXLRBZLO-XZYVIEPVSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1CCC[C@@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
SMILES canónico |
COC(=O)CC1CCCC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


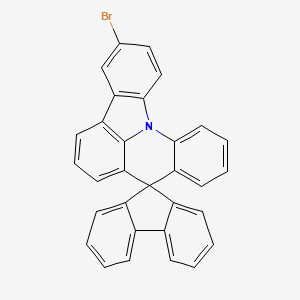
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
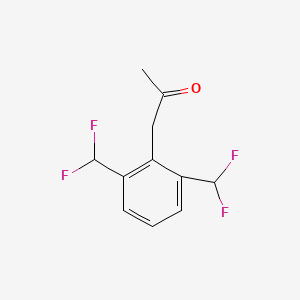
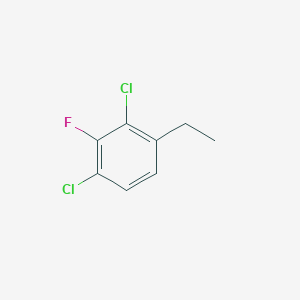
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
